![molecular formula C10H10N2O3 B15059022 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263211-33-1](/img/structure/B15059022.png)
3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of 5-amino-3-methylisoxazole with diethyl 2-oxosuccinate. The reaction is carried out in the presence of trifluoroacetic acid, which facilitates the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioate. This intermediate is then cyclized in the presence of sodium ethoxide in ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of immune responses.
類似化合物との比較
Similar Compounds
5-Aminoisoxazole: A precursor in the synthesis of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
Isoxazolo[5,4-b]pyridine: A closely related compound with similar structural features.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both isoxazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
1263211-33-1 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
3-ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-3-7-8-6(10(13)14)4-5(2)11-9(8)15-12-7/h4H,3H2,1-2H3,(H,13,14) |
InChIキー |
NXIMYQMGSWHRMT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC2=NC(=CC(=C12)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


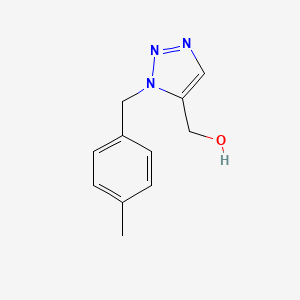

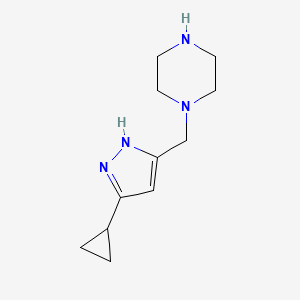




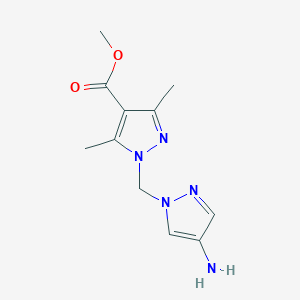


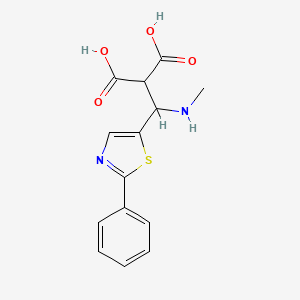
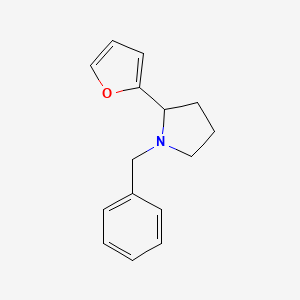
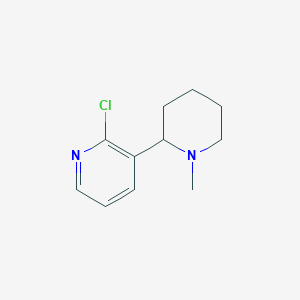
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)
